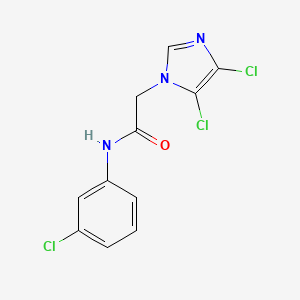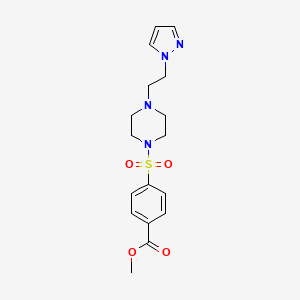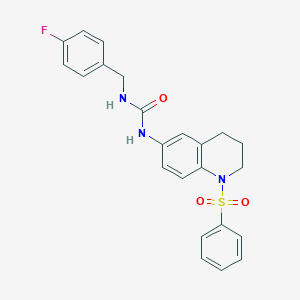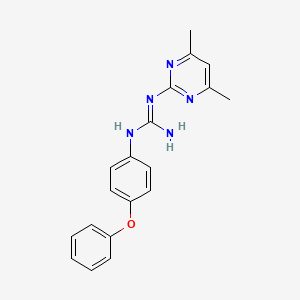
3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end) .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The compound can be used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .Molecular Structure Analysis
The dihedral angle between the tetrazole and benzene rings in the compound is 63.24 (11) . The crystal structure is stabilized by intramolecular O—H N and O—H hydrogen bonds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.97 g/mol . It has a density of 1.5±0.1 g/cm³, a boiling point of 517.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Metal Coordination Chemistry
The tetrazole ring in this compound serves as an excellent ligand for metal coordination. Researchers have explored its use in designing metal complexes with diverse applications. For instance, tetrazole metal derivatives have been investigated for their catalytic properties, luminescence, and magnetic behavior .
Suzuki-Miyaura Cross-Coupling Reactions
3-Phenyl-2-(1H-tetrazol-5-yl)propanoic acid can act as a reactant in palladium-catalyzed carbon-carbon bond formation, specifically in Suzuki-Miyaura reactions. These reactions are essential in organic synthesis, allowing the construction of complex molecules through cross-coupling of aryl or vinyl boronic acids with aryl halides .
Materials Science and Crystal Engineering
Understanding the crystal structures of organic compounds is crucial for materials science. Researchers have studied the crystallography of 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid monohydrate. The compound’s crystal structure, stabilized by intramolecular hydrogen bonds, provides insights into its physical properties and potential applications .
Thermodynamic Studies
Differential Scanning Calorimetry (DSC) experiments have been conducted to investigate the thermal behavior of this compound. Such studies help determine phase transitions, melting points, and stability, which are relevant for drug formulation and materials science .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-2-(2H-tetrazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZJMDPZQZUGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)




![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)


![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)

![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)
